2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole
Description
2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole is a benzothiazole derivative characterized by a phenyl ring substituted with a sulfanylmethyl group at the 4-position, which is further linked to a 3-(trifluoromethyl)phenyl moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticonvulsant, antimicrobial, and antitumor effects . The molecular weight of this compound is estimated to be ~373.5 g/mol based on structural analogs .
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NS2/c22-21(23,24)16-4-3-5-17(12-16)26-13-14-8-10-15(11-9-14)20-25-18-6-1-2-7-19(18)27-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTNJFLUTRKLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CSC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and high efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
- 2-(4-Trifluoromethylphenyl)-1,3-benzothiazole (CAS 134384-31-9) : This simpler analog lacks the sulfanylmethyl group, resulting in reduced steric bulk and different electronic properties. The absence of the sulfide bridge may limit its ability to interact with sulfur-binding biological targets .
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound.
Physicochemical Properties
- Solubility : The sulfanylmethyl group in the target compound may enhance water solubility compared to purely hydrophobic analogs like 3c .
- Molecular Weight : The target compound (~373.5 g/mol) is heavier than simpler analogs (e.g., 3c at ~296.3 g/mol) but lighter than urea-linked derivatives like 10e (548.2 g/mol) .
Research Implications and Gaps
- Activity Screening : The target compound should be evaluated in anticonvulsant (MES), antitubercular, and cytotoxicity assays to validate its efficacy and safety .
- Structure-Activity Relationship (SAR) : Comparative studies with 5f and 3c could clarify the role of the sulfanylmethyl group versus direct -CF₃ substitution .
- Pharmacokinetics : Molecular dynamics simulations may predict how the sulfide bridge influences binding to targets like GABA receptors or mycobacterial enzymes .
Biological Activity
The compound 2-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole , also known by its CAS number 338398-68-8, is a member of the benzothiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C19H14F3NOS2
- Molecular Weight : 393.45 g/mol
- Boiling Point : Approximately 427.8 °C (predicted)
- Density : 1.39 g/cm³ (predicted)
- pKa : 12.43 (predicted)
Research indicates that benzothiazole derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation .
- Anticancer Activity : The structural features of benzothiazoles allow them to interact with cellular targets, potentially leading to apoptosis in cancer cells .
Anticancer Properties
Several studies have reported the anticancer potential of benzothiazole derivatives:
- A study highlighted that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13 | A-431 | <10 |
| Compound 13 | Jurkat | <10 |
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures demonstrated effectiveness against several bacterial strains, suggesting potential use as antibacterial agents .
Anticonvulsant Activity
The anticonvulsant activity of thiazole-bearing compounds has been documented, indicating that modifications in the benzothiazole structure can enhance neuroprotective effects .
Case Studies
- Dual sEH/FAAH Inhibitors :
- Antiproliferative Effects :
Q & A
Basic Synthesis
Q: What are the common synthetic routes for synthesizing 2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole and its derivatives? A: A widely used method involves Suzuki-Miyaura cross-coupling reactions. For example, 2-(4-bromophenyl)benzothiazole can be coupled with boronic acid derivatives (e.g., 3-trifluoromethylphenylsulfanyl-methylphenylboronic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water under reflux. This method allows efficient introduction of aryl groups at the 4-position of the benzothiazole core .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yields and purity in Suzuki cross-coupling for benzothiazole derivatives? A: Optimization includes:
- Catalyst selection: Testing Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced stability.
- Solvent systems: Using THF/water mixtures for better solubility of boronic acids.
- Temperature control: Lowering reaction temperatures (e.g., 80°C) to reduce side reactions.
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Basic Fluorescence Evaluation
Q: How are the fluorescent properties of benzothiazole derivatives experimentally evaluated? A: Fluorescence spectra are measured using a fluorometer at excitation wavelengths (e.g., 330 nm) in solvents like methanol. Key parameters include:
- Emission intensity at concentrations (10⁻⁴–10⁻⁵ M) to assess concentration-dependent quenching.
- Quantum yield calculation using reference standards (e.g., quinine sulfate) .
Advanced Fluorescence Design
Q: What strategies enhance benzothiazole-based fluorescent probes for cellular imaging? A: Incorporating electron-donating groups (e.g., -NH₂, -OCH₃) at the 6-position of benzothiazole improves Stokes shift and photostability. Schellhammer’s theory guides substituent placement to balance hydrophilicity and membrane permeability .
Basic Biological Screening
Q: What in vitro assays assess the anticancer potential of benzothiazole derivatives? A: Standard assays include:
- MTT assay for cell viability (IC₅₀ determination in cancer cell lines like MCF-7).
- DNA intercalation studies via UV-Vis titration.
- Apoptosis detection using flow cytometry (Annexin V/PI staining) .
Advanced Computational Design
Q: How do GQSAR models guide the design of anticancer benzothiazole derivatives? A: Group-based QSAR fragments the benzothiazole core (R1/R2) and uses multiple linear regression (MLR) to correlate substituent hydrophobicity with activity. For example, hydrophobic groups on R1 (e.g., CF₃) enhance cytotoxicity by improving membrane penetration .
Basic Degradation Methods
Q: What are effective methods for degrading benzothiazole compounds in aqueous solutions? A: The Fenton process (Fe²⁺/H₂O₂) achieves >94% degradation under optimal conditions (pH 3, 30°C, H₂O₂:Fe²⁺ = 10:1). Reaction kinetics follow a first-order model with activation energy ~97 kJ/mol .
Advanced Microbial Degradation
Q: How do microbial electrolysis cells (MECs) mineralize benzothiazole derivatives? A: In MECs, Geobacter-enriched biofilms degrade benzothiazole via:
Hydroxylation : Conversion to 2-hydroxybenzothiazole.
Ring cleavage : Oxidative cleavage of the thiazole ring.
Mineralization : Carboxylic acids → CO₂/H₂O. HPLC-MS tracks intermediates like 2-aminobenzenesulfonic acid .
Basic SAR Insights
Q: Which structural features of benzothiazole derivatives correlate with antimicrobial activity? A: Key features include:
- C-2 substituents : Aryl groups (e.g., 4-aminophenyl) enhance DNA gyrase inhibition.
- C-5/6/7 substituents : Electron-withdrawing groups (e.g., -Cl) improve biofilm penetration .
Advanced SAR Optimization
Q: How is fragment-based drug design applied to benzothiazole derivatives? A: Fragments (e.g., sulfonamide, semicarbazone) are docked into target proteins (e.g., α-glucosidase) using AutoDock Vina. MD simulations (100 ns) validate binding stability, with MM-GBSA scoring to prioritize lead compounds .
Basic Characterization Techniques
Q: What analytical techniques confirm the structure of synthesized benzothiazole derivatives? A:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., singlet for -SCH₂- at δ 4.2).
- XRD : Resolves crystal packing (e.g., monoclinic P2₁/c space group) .
Advanced Crystallography
Q: How is single-crystal X-ray diffraction used to resolve benzothiazole derivative structures? A: Crystals are mounted on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement with SHELXL-2018 gives R-factors <0.05, revealing bond angles (e.g., C-S-C ≈ 105°) and π-π stacking interactions .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported IC₅₀ values for benzothiazole derivatives? A: Factors to assess:
- Assay variability : Compare MTT vs. SRB assay protocols.
- Cell line specificity : Check genetic drift in HeLa vs. HepG2.
- Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
Green Synthesis Innovations
Q: What eco-friendly methods are emerging for benzothiazole synthesis? A:
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 h) and solvent use.
- Solvent-free conditions : Melt reactions (150°C) with K₂CO₃ as base .
Metabolic Pathway Analysis
Q: How to identify degradation intermediates of benzothiazole derivatives? A: HPLC-MS (ESI+) in positive ion mode detects intermediates (e.g., m/z 167 for 2-hydroxybenzothiazole). Fragmentation patterns are compared with NIST libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
